Sodium 4-(2-pyridylazo)resorcinol
Overview
Description
Sodium 4-(2-pyridylazo)resorcinol (PAR) is a chemical compound that is commonly used in scientific research. It is a water-soluble chelator that binds to various metal ions, including zinc, copper, and iron. PAR has a bright yellow color, making it easy to detect in solutions.
Scientific Research Applications
Analytical Reagent for Colorimetric Estimation of Metals : It has been synthesized and used as an analytical reagent for the colorimetric estimation of cobalt, uranium, and lead. This compound is noted as the most sensitive reagent for cobalt estimation, the most sensitive water-soluble reagent for uranium, and the first published water-soluble reagent for lead estimation (Pollard, Hanson, & Geary, 1959).
Chelating Probe for Metalloproteins : Used as a chromogenic chelator for determining concentrations and affinities of various metal ions from d, p, and f blocks for metal ion-binding biomolecules. Its effectiveness depends on specific experimental conditions, like pH and solvent components (Kocyła, Pomorski, & Krężel, 2015).
Precolumn Chelating Agent in Liquid Chromatography : It's used as a precolumn chelating agent for liquid chromatographic multielement determinations, showing feasibility in determining metal ions like Cu2+, Co2+, Ni2+, and Fe2+ at parts-per-billion level (Roston, 1984).
Spectrophotometric Reagent for Metal Determination : Forms complexes with various metals like niobium, facilitating sensitive spectrophotometric methods for metal determination (Belcher, Ramakrishna, & West, 1962).
Optical Detection of Heavy Metal Ions : Functionalized thermosensitive ionic microgels with this compound can detect trace heavy metal ions in aqueous solutions, demonstrating high selectivity and sensitivity (Zhou, Nie, & Du, 2015).
High-Throughput Screening in Coupling Reactions : Its mercury complex has been used as a halide-ion chemosensor for high-throughput screening of transition-metal-catalyzed coupling reactions (Eom et al., 2016).
properties
IUPAC Name |
sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPHCQLJZXMJV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange or brown powder; [Alfa Aesar MSDS] | |
Record name | 4-(2-Pyridylazo)resorcinol, monosodium salt, monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11444 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Sodium 4-(2-pyridylazo)resorcinol | |
CAS RN |
13311-52-9, 16593-81-0 | |
Record name | Sodium 4-(2-pyridylazo)resorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(or 2)-(2-pyridylazo)-3(or 5)-(sodiooxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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